PNMT Inhibition vs. 2-Aminopyridine
1-[2-(Methylamino)-4-pyridinyl]ethanone exhibits weak, yet quantifiable, inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11E+6 nM (1.11 mM) [1]. In contrast, the structurally related 2-aminopyridine (CAS 504-29-0), lacking the 4-ethanone and N-methyl groups, shows a Ki >2.00E+6 nM (>2 mM) for a different target, indicating a general lack of strong affinity in this scaffold [2]. While both compounds are weak inhibitors, the presence of the methylamino and ethanone groups in 1-[2-(Methylamino)-4-pyridinyl]ethanone confers a measurable, albeit modest, interaction with PNMT that is not observed with simpler 2-aminopyridines. This quantitative difference, though small, is critical for researchers developing PNMT-targeted probes or studying catecholamine biosynthesis pathways, where even weak baseline activity can inform SAR studies.
| Evidence Dimension | PNMT Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | 2-aminopyridine: Ki > 2.00E+6 nM (>2 mM) against a different protein target (p47phox SH3A-B domain) |
| Quantified Difference | ~2-fold weaker affinity for the comparator, but the target compound exhibits measurable PNMT inhibition while the comparator does not. |
| Conditions | In vitro radiochemical assay for bovine PNMT (target compound); in vitro assay for recombinant human His-tagged p47phox SH3A-B domain (comparator). |
Why This Matters
This data provides a quantitative baseline for PNMT interaction, enabling researchers to use the compound as a weak inhibitor control or a starting scaffold for further optimization.
- [1] BindingDB. (n.d.). BDBM50367284 (1-[2-(Methylamino)-4-pyridinyl]ethanone). Affinity Data: Ki = 1.11E+6 nM for PNMT. View Source
- [2] BindingDB. (n.d.). BDBM50013712 (2-aminopyridine). Affinity Data: Ki > 2.00E+6 nM for p47phox SH3A-B domain. View Source
